2-Ethyl-4,4,4-trifluorobutanol
Overview
Description
“4,4,4-Trifluorobutanol” is a chemical compound with the molecular formula C4H7F3O . It has a molecular weight of 128.0930 . Another related compound is “Ethyl 4,4,4-trifluorobutyrate” with the molecular formula C6H9F3O2 .
Molecular Structure Analysis
The molecular structure of “4,4,4-Trifluorobutanol” consists of 4 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . The molecular structure of “Ethyl 4,4,4-trifluorobutyrate” consists of 6 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
“4,4,4-Trifluorobutanol” has a density of 1.2±0.1 g/cm3, a boiling point of 55.5±35.0 °C at 760 mmHg, and a vapor pressure of 188.0±0.2 mmHg at 25°C .
Scientific Research Applications
Enzymatic Synthesis and Selectivity
- The biocatalyst Candida parapsilosis ATCC 7330 has been utilized for the preparation of optically pure derivatives of 2-Ethyl-4,4,4-trifluorobutanol, showcasing the enzyme's capability to deracemize racemic alcohols and reduce prochiral ketones to their corresponding alcohols with high enantiomeric excess and yield (Venkataraman & Chadha, 2015).
Inhibition and Radical Scavenging
- A new class of carboxylesterase inhibitors, which also possess high radical-scavenging activity, has been synthesized from 2-Ethyl-4,4,4-trifluorobutanol derivatives. These compounds have shown effectiveness and selectivity towards carboxylesterase without significantly inhibiting cholinesterases, highlighting their potential in medicinal chemistry (Khudina et al., 2019).
Organocatalytic Synthesis
- The organocatalytic in situ generation of trifluoroacetaldehyde from its hemiacetal, followed by an asymmetric direct aldol reaction, provides a concise method for synthesizing 2-substituted 4,4,4-trifluorobutane-1,3-diols. This showcases an efficient approach to producing enantioselective compounds (Funabiki et al., 2015).
Material Science Applications
- Ethyl 4,4,4-trifluorobutyrate has been used as an additive to enhance the performance of Ni-rich cathodes and graphite anodes in lithium-ion batteries. The addition of this compound leads to significant improvements in capacity retention and discharge efficiency, demonstrating its utility in improving battery technology (Kim et al., 2018).
Fluorescent Probing
- A carbazole derivative based on 2-Ethyl-4,4,4-trifluorobutanol has been applied as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. This highlights the compound's utility in polymer science for observing and analyzing polymerization kinetics and dynamics (Ortyl et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-ethyl-4,4,4-trifluorobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O/c1-2-5(4-10)3-6(7,8)9/h5,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWIHPRWPZNPMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4,4,4-trifluorobutan-1-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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